Pergolidmesilat

Übersicht

Beschreibung

Pergolide mesylate is an ergoline-based dopamine receptor agonist. Pergolide mesylate was previously used in human medicine for the treatment of Parkinson’s disease, hyperprolactinemia, and restless leg syndrome, but it was withdrawn from the market due to its association with valvular heart disease .

Wissenschaftliche Forschungsanwendungen

Pergolidmesylat hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Pergolidmesylat wirkt als Agonist an Dopamin-D2- und D1-Rezeptoren sowie an Serotonin-5-HT1A-, 5-HT1B-, 5-HT2A-, 5-HT2B- und 5-HT2C-Rezeptoren . Durch die Stimulation dieser Rezeptoren imitiert Pergolidmesylat die Wirkungen von Dopamin und Serotonin und führt zu einer erhöhten Rezeptoraktivität. Dieser Mechanismus ist besonders nützlich bei der Behandlung von Erkrankungen, die mit einer verringerten Dopaminsynthese verbunden sind, wie z. B. der Parkinson-Krankheit .

Wirkmechanismus

Target of Action

Pergolide mesylate is a long-acting dopamine agonist . It primarily targets dopamine D2 and D3 receptors , as well as alpha2- and alpha1-adrenergic , and 5-hydroxytryptamine (5-HT) receptors . These receptors play a crucial role in the regulation of motor control, hormone release, and behavior.

Mode of Action

Pergolide mesylate interacts with its targets by stimulating centrally-located dopaminergic receptors . This stimulation results in a number of pharmacologic effects. Specifically, the dopamine D2 receptor, a 7-transmembrane G-protein coupled receptor associated with Gi proteins, is inhibited by pergolide. This inhibition causes a decrease in intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores .

Biochemical Pathways

The primary biochemical pathway affected by pergolide mesylate is the dopaminergic pathway. By acting as an agonist at dopamine receptors, pergolide mesylate enhances dopaminergic transmission. This results in downstream effects such as the improvement of symptoms of movement disorders .

Pharmacokinetics

The pharmacokinetics of pergolide mesylate involve its absorption, distribution, metabolism, and excretion (ADME). Little is known about the pharmacokinetics of the drug as it is difficult to assay . In a study involving horses, the mean clearance of pergolide was found to be 959 ± 492 mL/h/kg, whereas the mean elimination half-life was 5.64 ± 2.36 hours and the mean initial volume of distribution was 0.79 ± 0.32 L/kg . These properties impact the bioavailability of pergolide mesylate and its therapeutic effectiveness.

Result of Action

The molecular and cellular effects of pergolide mesylate’s action primarily involve the stimulation of dopamine receptors, which leads to the improvement of symptoms of movement disorders . In addition, pergolide mesylate has been found to inhibit prolactin secretion for at least 24 hours .

Biochemische Analyse

Biochemical Properties

Pergolide mesylate interacts with various enzymes, proteins, and other biomolecules. It functions as a dopaminergic agonist , acting on the dopamine D2 and D3, alpha2- and alpha1-adrenergic, and 5-hydroxytryptamine (5-HT) receptors . The nature of these interactions involves the binding of pergolide mesylate to these receptors, thereby increasing their activity .

Cellular Effects

Pergolide mesylate has significant effects on various types of cells and cellular processes. It stimulates centrally-located dopaminergic receptors, resulting in a number of pharmacologic effects . It has been associated with improvement of symptoms of movement disorders .

Molecular Mechanism

Pergolide mesylate exerts its effects at the molecular level through several mechanisms. It acts as an agonist of dopamine D2 and D1 and serotonin 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C receptors . It may possess agonist activity at other dopamine receptor subtypes as well, similar to cabergoline .

Temporal Effects in Laboratory Settings

In clinical trials, tolerance to the hypotension usually develops with gradual dosage titration . More detailed studies are needed to fully understand the long-term effects of pergolide mesylate on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

In animal models, the effects of pergolide mesylate can vary with different dosages. For example, in horses with pituitary pars intermedia dysfunction (PPID), it has been observed that if signs of dose intolerance develop, the dose should be decreased by half for 3 to 5 days and then titrated back up in 2 mcg/kg increments every 2 weeks until the desired effect is achieved .

Metabolic Pathways

It is known that pergolide mesylate is extensively metabolized in the liver .

Vorbereitungsmethoden

Die Synthese von Pergolidmesylat beinhaltet die Reaktion von Pergolid mit Methansulfonsäure zur Bildung des Mesylatsalzes . Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Synthese von Pergolid:

Bildung von Pergolidmesylat: Pergolid wird dann mit Methansulfonsäure umgesetzt, um Pergolidmesylat zu bilden.

Analyse Chemischer Reaktionen

Pergolidmesylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Pergolidmesylat kann oxidiert werden, um Pergolidsulfoxid zu bilden.

Reduktion: Reduktionsreaktionen können Pergolidmesylat zurück zu Pergolid umwandeln.

Substitution: Pergolidmesylat kann Substitutionsreaktionen eingehen, bei denen die Methylthiogruppe durch andere funktionelle Gruppen ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind Pergolidsulfoxid und andere substituierte Derivate .

Vergleich Mit ähnlichen Verbindungen

Pergolidmesylat ähnelt anderen Dopaminrezeptoragonisten wie Cabergolin und Bromocriptin . Es ist einzigartig in seiner hohen Affinität für sowohl D1- als auch D2-Rezeptoren, was es zu einem der potentesten verfügbaren D1-Rezeptoragonisten macht . Diese duale Affinität unterscheidet Pergolidmesylat von anderen Verbindungen, die hauptsächlich D2-Rezeptoren anvisieren.

Ähnliche Verbindungen

Eigenschaften

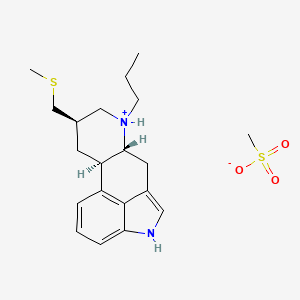

IUPAC Name |

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2S.CH4O3S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21;1-5(2,3)4/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3;1H3,(H,2,3,4)/t13-,16-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCVGPLTGZWHGS-ZORIOUSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66104-22-1 (Parent) | |

| Record name | Pergolide mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6040583 | |

| Record name | Pergolide methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533039 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

66104-23-2 | |

| Record name | Pergolide mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66104-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pergolide mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERGOLIDE MESYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PERGOLIDE MESYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pergolide methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERGOLIDE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55B9HQY616 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.